molecular formula C16H14O5 B14799645 4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one

4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one

Cat. No.: B14799645
M. Wt: 286.28 g/mol
InChI Key: BACYSGZEZYMOBO-CMDGGOBGSA-N
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Description

4-Hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one is a cyclopentadienone derivative featuring a conjugated dienone core with hydroxyl, methoxy, and (E)-3-phenylpropenoyl substituents. The cyclopentadienone ring (five-membered) distinguishes it from larger cyclohexadienone analogs, influencing planarity, conjugation, and steric interactions. While direct biological data for this compound is absent in the provided evidence, its structural similarity to bioactive dienones suggests possible antimicrobial or enzyme-inhibitory properties .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one

InChI

InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,18H,1-2H3/b9-8+

InChI Key

BACYSGZEZYMOBO-CMDGGOBGSA-N

Isomeric SMILES

COC1=C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Linderone can be synthesized through several synthetic routes. One common method involves the use of cyclopentenedione intermediates. The preparation of the key precursor, methyllinderone, is a necessary step in the synthesis of linderone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of linderone primarily involves the extraction and purification from the plant Lindera erythrocarpa. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify linderone from plant extracts . The stems of Lindera erythrocarpa are particularly rich in linderone, making them a preferred source for industrial extraction .

Chemical Reactions Analysis

Types of Reactions

Linderone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving linderone include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of linderone depend on the type of reaction. For example, oxidation of linderone can lead to the formation of more oxidized derivatives, which may exhibit different biological activities. Similarly, reduction reactions can yield reduced forms of linderone with potentially enhanced therapeutic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Key Substituents Biological Activity References
4-Hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one Cyclopentadienone 4-OH, 2,3-OCH₃, 5-(E)-3-phenylpropenoyl Not reported -
Desmosdumotin C (3-hydroxy-5-methoxy-4,6,6-trimethyl-2-[(E)-propenoyl]cyclohexa-2,4-dien-1-one) Cyclohexadienone 3-OH, 5-OCH₃, 4,6,6-CH₃, 2-(E)-propenoyl Anti-Helicobacter pylori
Aurentiacin A (2′,4′-dihydroxy-6′-methoxy-5′-methyl-chalcone) Dihydrochalcone 2′,4′-OH, 6′-OCH₃, 5′-CH₃ Antimicrobial (C. cucumerinum)
(2Z,4E)-1-(5-Fluoro-2-hydroxyphenyl)-5-(4-fluorophenyl)-3-hydroxypenta-2,4-dien-1-one Cyclohexadienone 3-OH, 5-(4-fluorophenyl), 1-(5-fluoro-2-hydroxyphenyl) Not specified
(6E)-6-({[2-Methoxy-5-(trifluoromethyl)phenyl]amino}methylidene)-4-nitrocyclohexa-2,4-dien-1-one Cyclohexadienone 4-NO₂, 6-(trifluoromethylphenyl)amino Not specified

Key Observations

Core Structure Differences
  • Cyclopentadienone vs. Cyclohexadienone: The smaller five-membered ring in the target compound increases ring strain but enhances conjugation efficiency compared to six-membered analogs like Desmosdumotin C. This may alter binding affinity to biological targets .
  • Dihydrochalcone vs. Dienone: Aurentiacin A’s chalcone backbone lacks the dienone system, reducing electrophilicity but maintaining antimicrobial activity through phenolic groups .
Substituent Effects
  • Hydroxy/Methoxy Groups: The target compound’s 4-OH and 2,3-OCH₃ groups balance hydrophilicity and lipophilicity (logP ~2–3 estimated).
  • Halogenation : Fluorinated analogs () exhibit enhanced metabolic stability and electron-withdrawing effects, which could modulate reactivity in redox-active environments .
  • Nitro Groups : The nitro-substituted compound () likely has higher electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Physicochemical and Crystallographic Insights

Solubility and Lipophilicity

  • The target compound’s moderate polarity (2 methoxy, 1 hydroxyl) suggests aqueous solubility ~10–50 µM, lower than hydroxyl-rich analogs like Aurentiacin A but higher than halogenated derivatives .
  • Crystallographic data for analogs (e.g., ) reveals that aromatic substituents promote π-stacking, while nitro groups induce dense packing via dipole interactions .

Stability and Reactivity

  • The cyclopentadienone core is prone to nucleophilic attack at the carbonyl positions, a reactivity mitigated in Desmosdumotin C by methyl groups .
  • The (E)-propenoyl group’s conjugation stabilizes the molecule, reducing isomerization compared to (Z)-configured analogs .

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